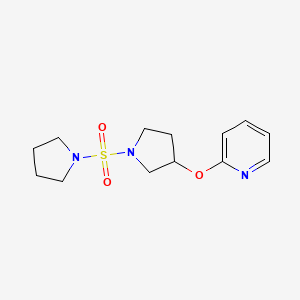
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine. This compound is a morpholine derivative that has been synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves the selective inhibition of a specific enzyme called dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. By inhibiting DHODH, this compound can effectively halt the growth of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine in lab experiments is its selectivity for DHODH, which allows for specific inhibition of this enzyme without affecting other cellular processes. Additionally, this compound has good solubility in water and other common solvents, making it easy to use in various experimental settings. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in in vivo studies.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other anti-cancer agents. Additionally, this compound could be explored for its potential use in treating other inflammatory diseases beyond rheumatoid arthritis. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity in vivo.
Synthesemethoden
The synthesis of 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves the reaction of cyclopropylamine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with morpholine to yield the final product. This synthesis method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has potential applications in scientific research due to its ability to selectively inhibit a specific enzyme. This enzyme is involved in the growth and proliferation of cancer cells, and its inhibition has been shown to have anti-tumor effects in preclinical studies. Additionally, this compound has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O5S/c14-22(18,19)21-11-5-10(6-15-7-11)13(17)16-3-4-20-8-12(16)9-1-2-9/h5-7,9,12H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQTEUZWIPZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2C(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)
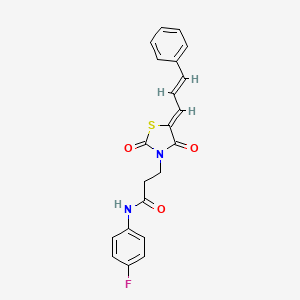
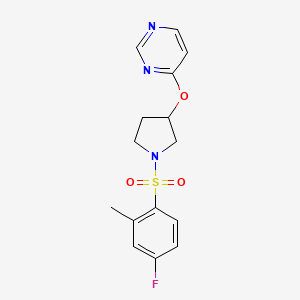
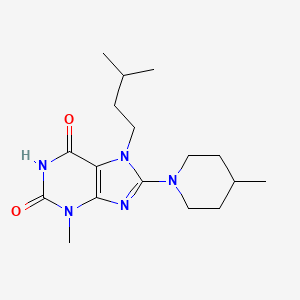
![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)
![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)
![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)
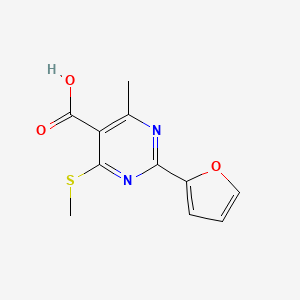

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)
![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2535010.png)
